molecular formula C17H14N4O3S B14652964 2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate CAS No. 53410-20-1

2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate

Cat. No.: B14652964
CAS No.: 53410-20-1
M. Wt: 354.4 g/mol
InChI Key: JBSNXXJZPJZVHI-UHFFFAOYSA-N
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Description

2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate is an organic compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate typically involves the reaction of 1-phenyl-1H-tetrazol-5-thiol with ethyl 2-oxo-2-phenylacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing mild reaction conditions, can be adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazole derivatives

Scientific Research Applications

2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

    Medicine: Tetrazole derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyltetrazole: Similar in structure but lacks the acetate and oxo groups.

    1-Phenyl-1H-tetrazol-5-thiol: Contains a thiol group instead of the sulfanyl group.

    2-Oxo-2-phenylacetic acid: Lacks the tetrazole ring but has similar functional groups.

Uniqueness

2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate is unique due to the combination of the tetrazole ring and the acetate group, which imparts distinct chemical and biological properties

Properties

CAS No.

53410-20-1

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

[2-oxo-2-phenyl-1-(1-phenyltetrazol-5-yl)sulfanylethyl] acetate

InChI

InChI=1S/C17H14N4O3S/c1-12(22)24-16(15(23)13-8-4-2-5-9-13)25-17-18-19-20-21(17)14-10-6-3-7-11-14/h2-11,16H,1H3

InChI Key

JBSNXXJZPJZVHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(=O)C1=CC=CC=C1)SC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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